molecular formula C15H13F2N3O B2722972 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide CAS No. 2177365-38-5

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide

Cat. No.: B2722972
CAS No.: 2177365-38-5
M. Wt: 289.286
InChI Key: LPTNRBKAQKCJES-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropylpyrimidine moiety and a difluorobenzamide group.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. It has been investigated for its cytotoxic activities against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, its unique structure allows it to be used in molecular modeling studies to understand its interactions with biological targets.

Preparation Methods

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with a suitable benzamide derivative under specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing the reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve multiple signaling pathways and molecular interactions.

Comparison with Similar Compounds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit cytotoxic activities and have been studied for their potential as therapeutic agents. this compound is unique due to its specific structure, which includes a cyclopropylpyrimidine moiety and a difluorobenzamide group. This unique structure may confer distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c16-12-4-3-10(5-13(12)17)15(21)18-7-11-6-14(9-1-2-9)20-8-19-11/h3-6,8-9H,1-2,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNRBKAQKCJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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